5-Fluorobenzo[B]thiophene-4-carbonitrile
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Overview
Description
5-Fluorobenzo[B]thiophene-4-carbonitrile: is a chemical compound that belongs to the class of fluorinated benzothiophenes. It is characterized by the presence of a fluorine atom at the 5-position and a cyano group at the 4-position of the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzo[B]thiophene-4-carbonitrile typically involves the fluorination of benzo[B]thiophene derivatives followed by the introduction of a cyano group. One common method involves the reaction of benzo[B]thiophene with a fluorinating agent such as sulfur tetrafluoride (SF4) to introduce the fluorine atom. This is followed by a nucleophilic substitution reaction with a cyanide source, such as sodium cyanide (NaCN), to introduce the cyano group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Fluorobenzo[B]thiophene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium cyanide (NaCN), other nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, 5-Fluorobenzo[B]thiophene-4-carbonitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In the field of biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluorine and cyano groups can improve the bioavailability, metabolic stability, and binding affinity of drug candidates .
Industry: In industry, this compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals. Its unique electronic properties make it suitable for applications in electronic devices and display technologies .
Mechanism of Action
The mechanism of action of 5-Fluorobenzo[B]thiophene-4-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
- 5-Chlorobenzo[B]thiophene-4-carbonitrile
- 5-Bromobenzo[B]thiophene-4-carbonitrile
- 5-Iodobenzo[B]thiophene-4-carbonitrile
Comparison: Compared to its halogenated analogues, 5-Fluorobenzo[B]thiophene-4-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s small size and high electronegativity can enhance the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry and drug design .
Properties
Molecular Formula |
C9H4FNS |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-fluoro-1-benzothiophene-4-carbonitrile |
InChI |
InChI=1S/C9H4FNS/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-4H |
InChI Key |
AUSWCXUVANQJNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C(=C1F)C#N |
Origin of Product |
United States |
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